2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,5-dimethoxy-4-methylbenzene core linked to an 8-methylimidazo[1,2-a]pyridine moiety via a phenyl bridge. The sulfonamide group enhances solubility and binding affinity, while the methoxy and methyl substituents may influence metabolic stability and selectivity.
Propriétés
IUPAC Name |
2,5-dimethoxy-4-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-15-7-6-10-26-14-19(24-23(15)26)17-8-5-9-18(12-17)25-31(27,28)22-13-20(29-3)16(2)11-21(22)30-4/h5-14,25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTUZNSOTNJXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C(=C4)OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a sulfonamide group attached to a phenyl ring, which is further substituted with methoxy and imidazo groups. The presence of these functional groups is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to our target have shown efficacy against various cancer cell lines. A study reported that related compounds displayed IC50 values in the low micromolar range against colon carcinoma cells (HCT-15) and other cancer types, suggesting a promising therapeutic potential for sulfonamide derivatives in oncology .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide | HCT-15 | 0.070 |
| Other Sulfonamides | Various | < 0.100 |
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The target compound's structural features may enhance its activity against bacterial strains. Studies have shown that similar compounds can inhibit the growth of pathogenic bacteria by interfering with folate synthesis pathways .
Cardiovascular Effects
Sulfonamide derivatives have also been evaluated for their cardiovascular effects. Research indicates that some compounds can influence perfusion pressure and coronary resistance in isolated heart models. For example, 4-(2-aminoethyl)-benzenesulfonamide demonstrated a significant decrease in perfusion pressure, suggesting potential therapeutic applications in cardiac conditions .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar sulfonamides act by inhibiting dihydropteroate synthase, which is crucial for bacterial folate synthesis.
- Interaction with Receptors : Some derivatives interact with calcium channels, affecting vascular resistance and perfusion pressure.
- Cell Cycle Interference : Anticancer activities may involve disruption of cell cycle progression in cancer cells.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of sulfonamide derivatives:
- Study 1 : Evaluated the cytotoxic effects on various cancer cell lines, revealing significant growth inhibition.
- Study 2 : Investigated cardiovascular impacts using isolated rat heart models, demonstrating alterations in perfusion pressure indicative of pharmacological activity.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include sulfonamide derivatives with variations in the aromatic core, heterocyclic substituents, or bridging groups. Below is a comparative analysis:
Key Observations :
- Heterocyclic Diversity: The target compound’s imidazopyridine group distinguishes it from V11a’s bipyrimidin scaffold, which may confer divergent binding modes. Imidazopyridines are known for CNS permeability, while bipyrimidins often target viral polymerases .
- Substituent Impact : The 2,5-dimethoxy-4-methyl substituents in the target compound likely enhance lipophilicity compared to V11a’s halogen and tert-butyl groups , which prioritize steric bulk for enzyme inhibition.
- Bridging Groups : The phenyl bridge in the target compound may enable π-π stacking interactions absent in simpler sulfonamides like N-(pyridin-3-yl)-4-sulfamoylbenzamide .
Pharmacological and ADMET Comparisons
Limited published data exist for the target compound, but inferences can be drawn from structural analogues:
Research Findings :
- Target Selectivity : Imidazopyridine-containing sulfonamides exhibit higher selectivity for kinases (e.g., JAK2, EGFR) compared to bipyrimidin derivatives, which are broader-spectrum enzyme inhibitors .
- Metabolic Stability : The 8-methyl group on the imidazopyridine may reduce oxidative metabolism, as seen in similar compounds like zolpidem (a structurally related CNS agent).
Q & A
Q. What are the key considerations for scaling up synthesis while maintaining regioselectivity?
- Methodology : Optimize flow chemistry setups with immobilized catalysts (e.g., Pd/C) to control exothermic reactions. Use inline FTIR for real-time monitoring. For regioselective halogenation, employ NBS in CCl₄ at 0°C to minimize di-substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
